2,4,5-Trifluorobenzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trifluorobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-4-2-6(10)5(9)1-3(4)7(13)12-11/h1-2H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMBWCNRWYYLGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Synthesis of 2,4,5 Trifluorobenzohydrazide and Its Precursors
Established Synthetic Routes to 2,4,5-Trifluorobenzohydrazide
The synthesis of this compound traditionally relies on well-established methods common for the preparation of aromatic hydrazides. The primary and most direct route is the hydrazinolysis of a corresponding ester. In a typical procedure, an alkyl ester of 2,4,5-trifluorobenzoic acid, such as the methyl or ethyl ester, is reacted with hydrazine (B178648) hydrate (B1144303).
A representative example of this method is the synthesis of the isomeric 3,4,5-trifluorobenzohydrazide, which was prepared by stirring methyl 3,4,5-trifluorobenzoate with hydrazine monohydrate in absolute ethanol (B145695) at room temperature for 48 hours. tdx.cat This reaction proceeds via nucleophilic acyl substitution, where the nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol group (methanol or ethanol) and the formation of the hydrazide. The reaction conditions can vary, sometimes requiring heating to proceed at a practical rate. sciencemadness.orgmdpi.com
Another established method involves the use of a more reactive acyl chloride. In this approach, 2,4,5-trifluorobenzoyl chloride is reacted with hydrazine. This reaction is generally faster and more exothermic than ester hydrazinolysis but requires the prior preparation of the acyl chloride from the corresponding carboxylic acid, often using reagents like thionyl chloride (SOCl₂). A similar approach has been documented for the synthesis of N′-Benzoyl-3,4,5-trifluorobenzohydrazide, which starts from 3,4,5-trifluorobenzoyl chloride. nih.gov
Table 1: Comparison of Established Synthetic Routes
| Starting Material | Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Alkyl 2,4,5-trifluorobenzoate | Hydrazine Hydrate | Ethanol, Room Temp or Reflux | One-step from ester | Can be slow; may require heat |
Development of Improved and Efficient Synthesis Protocols
To overcome the limitations of traditional methods, such as long reaction times and the use of stoichiometric reagents, research has focused on developing more efficient synthetic protocols through catalysis and the application of green chemistry principles.
Catalytic Approaches in this compound Synthesis
The hydrazinolysis of esters can be accelerated through the use of catalysts. While simple heating is effective, catalytic methods can offer milder reaction conditions and improved rates. Both acid and base catalysis can be employed for this transformation. General base catalysis, for instance, has been studied in the hydrolysis and hydrazinolysis of substituted phenyl acetates. nih.gov
A practical example is the use of pyridine (B92270) as a catalyst for the hydrazinolysis of esters to generate acyl hydrazide derivatives. rsc.org The catalyst enhances the nucleophilicity of hydrazine or activates the ester, facilitating the reaction. Although not specifically documented for this compound, this catalytic approach is broadly applicable to aromatic esters.
Furthermore, an improved method has been developed for the derivatization of the related compound, 2,4,5-trifluorophenylacetohydrazide, through its condensation with various aryl aldehydes. This subsequent reaction is efficiently catalyzed by 70% perchloric acid in ethanol at room temperature, significantly shortening reaction times to 25–35 minutes and yielding N′-benzylidene-2-(2,4,5-trifluorophenyl)acetohydrazides in high yields (93–96%). researchgate.netresearchgate.net
Green Chemistry Principles Applied to its Preparation
Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. mdpi.com These principles have been successfully applied to the synthesis of aromatic hydrazides.
A significant advancement in the synthesis of aromatic hydrazides is the development of solvent-free protocols. These methods not only reduce environmental pollution from organic solvents but also simplify the work-up procedure. A variety of aromatic hydrazides have been successfully synthesized by the solvent-free hydrazinolysis of the corresponding esters with hydrazine hydrate, often accelerated by microwave irradiation. sciencemadness.orgresearchgate.net This approach involves mixing the neat reactants without any solvent, catalyst, or solid support and exposing them to microwaves. sciencemadness.org
Mechanochemical methods, such as grinding or ball-milling, also offer a solvent-free alternative for synthesizing hydrazones from hydrazides and aldehydes, highlighting the utility of these techniques in green chemistry. researchgate.netnih.gov A Chinese patent describes a general, solvent-free industrial method for producing hydrazide compounds, which increases the effective volume of the reactor and improves production efficiency. google.com
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in dramatically shorter timeframes compared to conventional heating. chemmethod.comfip.org This energy-efficient technique has been widely applied to the synthesis of hydrazides.
The hydrazinolysis of various aromatic and heterocyclic esters has been achieved quantitatively under solvent-free, microwave-irradiated conditions. sciencemadness.org For example, the synthesis of 2-hydroxybenzohydrazide (B147611) from methyl salicylate (B1505791) and hydrazine hydrate can be completed in just 3 minutes under microwave irradiation (360 W), a significant improvement over conventional methods that can take several hours of reflux. mdpi.comcore.ac.uk A comparative study showed that microwave-assisted synthesis of 4-hydroxybenzoic acid hydrazide from its ethyl ester gave a higher yield in a much shorter time than the conventional reflux method. chemmethod.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Hydrazide Synthesis
| Reaction | Method | Reaction Time | Yield | Reference(s) |
|---|---|---|---|---|
| Methyl Salicylate → Salicylhydrazide | Microwave (360W) | 3 min | 61.1% | mdpi.com |
| Ethyl p-Hydroxybenzoate → p-Hydroxybenzohydrazide | Microwave | 3 min | 93% | chemmethod.com |
| Ethyl p-Hydroxybenzoate → p-Hydroxybenzohydrazide | Conventional Reflux | 3-7 hours | Lower than MW | chemmethod.com |
| Heteroaryl Ester → Heteroaryl Benzohydrazide (B10538) | Microwave | 4-6 min | 98% | rsc.org |
Preparation of Key Trifluorophenylacetohydrazide Intermediates for Derivatization
For the synthesis of certain biologically active molecules, 2-(2,4,5-trifluorophenyl)acetohydrazide serves as a crucial intermediate. researchgate.net This compound is prepared from its corresponding carboxylic acid, 2,4,5-trifluorophenylacetic acid, via a two-step process. researchgate.net
The first step is a Fischer esterification, where 2,4,5-trifluorophenylacetic acid is reacted with an excess of an alcohol, typically ethanol, under acidic catalysis (e.g., concentrated sulfuric acid). The mixture is heated under reflux for several hours to produce the corresponding ethyl 2-(2,4,5-trifluorophenyl)acetate. This esterification step proceeds with high efficiency, achieving yields of up to 97%. researchgate.net
In the second step, the purified ethyl ester undergoes hydrazinolysis. It is reacted with hydrazine hydrate, again using ethanol as a solvent and heating the mixture under reflux. This step converts the ester into the desired intermediate, 2-(2,4,5-trifluorophenyl)acetohydrazide, with reported yields around 70%. researchgate.net This acetohydrazide intermediate is then ready for derivatization, for example, by condensation with various aldehydes to form a wide range of N'-benzylidenehydrazide derivatives. researchgate.netresearchgate.net
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| 2,4,5-Trifluorobenzoyl chloride |
| 2,4,5-Trifluorophenylacetic acid |
| 2-(2,4,5-Trifluorophenyl)acetohydrazide |
| 3,4,5-Trifluorobenzohydrazide |
| 4-Hydroxybenzoic acid hydrazide |
| Acetic anhydride |
| Benzohydrazide |
| Ethanol |
| Ethyl 2-(2,4,5-trifluorophenyl)acetate |
| Ethyl p-hydroxybenzoate |
| Hydrazine |
| Hydrazine hydrate |
| Hydrazine monohydrate |
| Methanol |
| Methyl 3,4,5-trifluorobenzoate |
| Methyl salicylate |
| N'-Benzoyl-3,4,5-trifluorobenzohydrazide |
| N′-benzylidene-2-(2,4,5-trifluorophenyl)acetohydrazide |
| Perchloric acid |
| Pyridine |
| Salicylhydrazide |
| Sulfuric acid |
Reactivity and Mechanistic Investigations of 2,4,5 Trifluorobenzohydrazide
Condensation Reactions Forming Hydrazone Derivatives
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They are typically formed through the reaction of a hydrazine (B178648) derivative with an aldehyde or a ketone. researchgate.net The condensation reaction of 2,4,5-Trifluorobenzohydrazide with various carbonyl compounds is a key transformation, leading to the formation of a wide array of N-substituted hydrazone derivatives. This reaction involves the joining of two molecules with the elimination of a small molecule, typically water. docbrown.info
The reaction between this compound and various aldehydes and ketones is a classic example of nucleophilic addition-elimination, also known as a condensation reaction. chemguide.co.uksavemyexams.com The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the corresponding hydrazone, which features a C=N double bond. docbrown.info This reaction is a standard and effective method for confirming the presence of a carbonyl group in an aldehyde or ketone. byjus.com
A specific application of this reaction is the synthesis of N′-benzylidene-2-(2,4,5-trifluorophenyl)acetohydrazides. researchgate.net In a documented method, 2,4,5-trifluorophenylacetohydrazide was condensed with a variety of substituted aryl aldehydes to produce a series of hydrazone derivatives. researchgate.netresearchgate.net The reaction proceeds efficiently, providing a straightforward route to these complex molecules. The identity of the original aldehyde or ketone can be confirmed by analyzing the melting point of the resulting crystalline hydrazone derivative. chemguide.co.ukbyjus.com
Table 1: Examples of N′-benzylidene-2-(2,4,5-trifluorophenyl)acetohydrazide Derivatives Synthesized via Condensation
| Compound ID | Aldehyde Substituent |
|---|---|
| 4a | 2-hydroxy |
| 4b | 2-chloro |
| 4c | 2-nitro |
| 4d | 3-nitro |
| 4e | 4-nitro |
| 4f | 4-chloro |
| 4g | 4-fluoro |
| 4h | 4-bromo |
| 4i | 4-N,N-dimethyl |
| 4j | 4-hydroxy |
| 4k | 4-methoxy |
| 4l | 3-hydroxy |
| 4m | 3,4-dihydroxy |
| 4n | 3-ethoxy-4-hydroxy |
| 4o | 3,4,5-trimethoxy |
This table is based on research findings where various aryl aldehydes were reacted with 2,4,5-trifluorophenylacetohydrazide. researchgate.net
The formation of hydrazones from hydrazides and carbonyl compounds can be significantly accelerated through catalysis. The reaction rate typically peaks at a pH around 4-5. nih.gov Various types of catalysts have been shown to be effective.
Acid Catalysis : An improved method for the synthesis of this compound derivatives utilizes 70% perchloric acid as a catalyst in ethanol (B145695). researchgate.netresearchgate.net This method is noted for its efficiency, shorter reaction times, and easy workup. researchgate.net The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide.
Nucleophilic Catalysis : Aniline (B41778) and its derivatives are known to be effective nucleophilic catalysts for hydrazone formation. nih.govnih.gov The reaction rate can be enhanced by one to two orders of magnitude compared to the traditional aniline-catalyzed reaction at neutral pH. nih.gov The mechanism involves the formation of a more reactive imine intermediate with the catalyst, which is then displaced by the hydrazine. nih.gov Research has identified 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid as particularly efficient water-soluble catalysts. nih.gov
Organocatalysis : Specific organocatalysts have also been developed. For instance, 1H-benzimidazole-2-methanamine has been shown to catalyze hydrazone formation. d-nb.info Interestingly, the activity of such catalysts can be modulated. The addition of cucurbit d-nb.infouril (CB d-nb.info) can either inhibit or enhance the catalytic activity depending on how it binds to the catalyst, demonstrating a switchable control over the reaction rate. d-nb.info
The formation of a hydrazone from a benzohydrazide (B10538) is a two-stage process: nucleophilic addition followed by elimination. chemguide.co.uk
Nucleophilic Addition : The reaction initiates with the lone pair of electrons on the terminal nitrogen atom of the benzohydrazide acting as a nucleophile. This nitrogen attacks the partially positive carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate. docbrown.info
Elimination (Dehydration) : The intermediate then undergoes dehydration, eliminating a molecule of water to form the stable C=N double bond of the hydrazone. docbrown.info
Cyclization Reactions Leading to Diverse Heterocyclic Systems
The hydrazone derivatives of this compound are versatile intermediates for the synthesis of various heterocyclic compounds. The presence of multiple reactive sites allows for intramolecular cyclization reactions, leading to the formation of stable five- or six-membered rings.
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) isomers are particularly significant. Hydrazides and their derivatives are common precursors for 1,3,4-oxadiazoles.
One established method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines, which can be formed from hydrazides. This cyclization is often achieved using dehydrating agents like phosphorus oxychloride, thionyl chloride, or triflic anhydride. mdpi.com An alternative one-step synthesis involves the reaction of hydrazides with aldehydes under electrocatalytic conditions to yield non-symmetric 2,5-disubstituted 1,3,4-oxadiazoles. sioc-journal.cn
The synthesis of 1,2,4-oxadiazoles can be accomplished through various routes, often involving the reaction of amidoximes with nitriles or other acylating agents. organic-chemistry.org While not a direct cyclization of this compound itself, its derivatives can be envisioned as precursors. For example, a hydrazone could be transformed into a nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with a nitrile to form the 1,2,4-oxadiazole ring. organic-chemistry.orgbeilstein-journals.org
Table 2: General Methods for Oxadiazole Synthesis from Hydrazide-Related Precursors
| Oxadiazole Type | Precursors | Reagents/Conditions | Reference |
|---|---|---|---|
| 2,5-Disubstituted 1,3,4-Oxadiazole | Hydrazides and Aldehydes | Electrocatalysis | sioc-journal.cn |
| Symmetrical 2,5-Dialkyl-1,3,4-Oxadiazole | Acid Chlorides and Hydrazine Hydrate (B1144303) | Phosphorus Oxychloride (POCl₃) | mdpi.com |
| 3,5-Disubstituted 1,2,4-Oxadiazole | Amidoximes and Nitriles | PTSA-ZnCl₂ | organic-chemistry.org |
| 3-Acyl-1,2,4-Oxadiazole | Alkynes and Nitriles | Iron(III) Nitrate | organic-chemistry.org |
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. mdpi.com The synthesis of pyrimidine (B1678525) structures functionalized with hydrazone moieties derived from this compound represents a pathway to novel hybrid molecules.
The general strategy involves synthesizing a pyrimidine ring that contains a reactive site suitable for condensation with a hydrazide. For example, 2,4,5-trichloropyrimidine (B44654) is a versatile starting material. nih.gov A nucleophilic aromatic substitution (SNA_r_) reaction can be performed at one of the chloro-positions with an appropriate aniline or other nucleophile, followed by another substitution at a different position. A hydrazide could then be introduced to form a pyrimidine-hydrazide conjugate, which could undergo further cyclization. nih.gov
Alternatively, a hydrazinyl-pyrimidine can be synthesized first and then condensed with an aldehyde or ketone. For instance, the hydrazinolysis of a thione-substituted pyrimidine derivative with hydrazine hydrate yields a 2-hydrazinyl-pyrimidine. nih.gov This intermediate can then be reacted with various carbonyl compounds to produce pyrimidine-hydrazone hybrids. nih.govnih.gov These hybrids can serve as precursors for further cyclization to form fused heterocyclic systems, such as researchgate.netrsc.orgCurrent time information in Bangalore, IN.triazolo[4,5-d]pyrimidines. nih.gov
Other Heterocyclic Annulation Pathways (e.g., Triazines, Imidazoles, Thiazoles)
This compound serves as a valuable precursor for the synthesis of diverse heterocyclic structures. Its inherent reactivity allows for participation in various cyclization reactions to form stable aromatic rings, which are significant scaffolds in medicinal and materials chemistry.
Triazines:
The synthesis of substituted 1,3,5-triazines can be readily achieved through the reaction of benzohydrazide derivatives with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reaction proceeds via a sequential nucleophilic substitution of the chlorine atoms on the triazine ring. This compound, acting as a nitrogen-centered nucleophile, can attack the electrophilic carbon of the triazine. Typically, the reaction is carried out in a suitable solvent like acetone (B3395972) in the presence of a base to neutralize the liberated HCl. tandfonline.com By controlling the stoichiometry, it is possible to substitute one, two, or all three chlorine atoms, leading to mono-, di-, or tri-substituted triazine derivatives, respectively. For instance, reacting this compound with cyanuric chloride in a 1:1 molar ratio would predominantly yield N'-(4,6-dichloro-1,3,5-triazin-2-yl)-2,4,5-trifluorobenzohydrazide. tandfonline.com
Furthermore, benzohydrazides can be used in the formation of fused Current time information in Bangalore, IN.ipindexing.commdpi.comtriazine rings. This often involves a two-step process where the benzohydrazide first reacts with an activated halo-nitro-aromatic compound, followed by a cyclization step to form the triazine ring. mdpi.com
Imidazoles:
The direct annulation of this compound to form an imidazole (B134444) ring is not a conventional synthetic route. The most common methods for synthesizing 2,4,5-trisubstituted imidazoles, such as the Radziszewski synthesis or other multicomponent reactions, typically involve the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate). researchgate.netsciepub.comscirp.org
For this compound to be incorporated into an imidazole ring via these pathways, it would first need to be transformed into one of the required components. For example, reduction of the hydrazide moiety could yield the corresponding amine, or oxidative cleavage could potentially form the parent aldehyde. However, these are multi-step processes and not direct annulation pathways for the hydrazide itself.
Thiazoles:
The Hantzsch thiazole (B1198619) synthesis is a classical and widely used method for constructing the thiazole ring. encyclopedia.pubmdpi.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide. To utilize this compound in a Hantzsch-type synthesis, it must first be converted into its corresponding thiohydrazide, 2,4,5-Trifluorobenzothiohydrazide. This conversion can be achieved by treating the hydrazide with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide.
Once the thiohydrazide is formed, it can react with an appropriate α-haloketone (e.g., 2-bromoacetophenone) to yield a 2,4-disubstituted thiazole derivative. The mechanism involves the nucleophilic sulfur of the thiohydrazide attacking the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. researchgate.netanalis.com.my
Nucleophilic Reactivity and Functional Group Transformations
The chemical behavior of this compound is dominated by the nucleophilicity of the hydrazide functional group (-CONHNH₂). The terminal nitrogen atom (-NH₂) possesses a lone pair of electrons, making it a potent nucleophile that readily attacks various electrophilic centers.
The most characteristic reaction showcasing this nucleophilicity is the condensation with aldehydes and ketones. This reaction, typically catalyzed by a small amount of acid, results in the formation of N'-(arylmethylene)-2,4,5-trifluorobenzohydrazides, commonly known as acylhydrazones. nih.govdocbrown.info The reaction is an addition-elimination process where the nucleophilic -NH₂ group adds to the carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N double bond. chemguide.co.uksavemyexams.com This reaction is highly efficient and is used to prepare a wide array of acylhydrazone derivatives.
| Hydrazide Precursor | Carbonyl Compound | Resulting Acylhydrazone Product | Reference |
|---|---|---|---|
| This compound | Benzaldehyde | N'-Benzylidene-2,4,5-trifluorobenzohydrazide | nih.gov |
| This compound | 4-Nitrobenzaldehyde | N'-(4-Nitrobenzylidene)-2,4,5-trifluorobenzohydrazide | nih.gov |
| This compound | Acetone | N'-Isopropylidene-2,4,5-trifluorobenzohydrazide | docbrown.info |
| Benzohydrazide | Furfurylidene | Furfurylidene benzoylhydrazone | najah.edu |
Beyond condensation, the nucleophilic -NH₂ group can undergo acylation when treated with electrophiles such as acyl chlorides or anhydrides. sigmaaldrich.comorganic-chemistry.org This results in the formation of a diacylhydrazine derivative. These intermediates are key in certain functional group transformations; for example, they can be cyclized under dehydrating conditions (using reagents like POCl₃ or H₂SO₄) to form 1,3,4-oxadiazole rings.
Functional group transformations involving this compound primarily leverage the hydrazide moiety as a handle for constructing more complex molecules. Key transformations include:
Conversion to Acylhydrazones: As detailed above, reaction with carbonyls transforms the hydrazide into an acylhydrazone.
Cyclization to Heterocycles: The hydrazide or its derivatives can be cyclized to form five-membered rings like 1,3,4-oxadiazoles, 1,2,4-triazoles, or thiazoles.
Conversion to Thiohydrazides: Thionation using Lawesson's reagent replaces the carbonyl oxygen with sulfur, transforming the hydrazide into a thiohydrazide, a crucial intermediate for thiazole synthesis.
Stability and Lability of Derived Linkages in Synthetic Contexts
The utility of this compound in synthesis is also determined by the stability of the linkages it forms. The primary linkages of interest are the amide bond within the hydrazide itself and the imine bond of the derived acylhydrazones.
The amide bond (CO-NH) in the parent hydrazide is generally stable under neutral and basic conditions but can be cleaved by hydrolysis under strong acidic or basic conditions, although this typically requires harsh conditions like prolonged heating.
The acylhydrazone linkage (-CO-NH-N=CH-) is of particular importance. The stability of this linkage is pH-dependent. In neutral and basic media, the C=N bond is relatively stable. However, under acidic conditions, the imine bond is susceptible to hydrolysis, which can cleave the acylhydrazone back into its constituent hydrazide and aldehyde/ketone components. najah.edu This lability under acidic conditions is a key feature exploited in the design of prodrugs and controlled-release systems.
The presence of the electron-withdrawing trifluorophenyl ring can influence the stability of these linkages. The fluorine atoms increase the electrophilicity of the carbonyl carbon, which can affect the rates of both formation and hydrolysis of the hydrazone. Furthermore, the incorporation of fluorine into drug candidates is a well-known strategy to enhance metabolic stability by strengthening C-H bonds against enzymatic oxidation. nih.gov
2,4,5 Trifluorobenzohydrazide As a Strategic Building Block in Complex Molecular Architectures
Integration into Novel Hydrazone Frameworks for Advanced Scaffold Development
Hydrazones are a class of organic compounds characterized by the >C=N-NH-C(=O)- structure and are recognized for their diverse biological activities and applications in medicinal chemistry. mdpi.comsemanticscholar.org The synthesis of novel hydrazone frameworks often involves the condensation reaction between a hydrazide and an aldehyde or ketone. mdpi.com 2,4,5-Trifluorobenzohydrazide serves as an excellent precursor for creating a variety of hydrazone derivatives.
The general synthetic route involves the reaction of this compound with various substituted aldehydes. mdpi.comresearchgate.net This reaction is typically carried out in a suitable solvent like ethanol (B145695) and can be catalyzed by acids. researchgate.net The resulting N'-benzylidene-2-(2,4,5-trifluorophenyl)acetohydrazides exhibit a range of structural diversity depending on the aldehyde used. researchgate.net This modularity allows for the fine-tuning of the physicochemical properties of the final hydrazone scaffold.
The trifluorophenyl group in these hydrazones plays a crucial role. The fluorine atoms can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Research has shown that hydrazones derived from fluorinated benzohydrazides can exhibit significant biological activities. For instance, a series of novel N′-benzylidene-2-(2,4,5-trifluorophenyl)acetohydrazides were synthesized and screened for their antibacterial activity. researchgate.net
Table 1: Examples of Hydrazone Synthesis from this compound Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference |
|---|---|---|---|---|
| 2,4,5-Trifluorophenylacetohydrazide | Various aryl aldehydes | 70% Perchloric acid/Ethanol | N′-benzylidene-2-(2,4,5-trifluorophenyl)acetohydrazides | researchgate.net |
| Hydrazides | Aldehydes/Ketones | Ethanol | Acylhydrazones | mdpi.com |
Application in the Construction of Diverse Heterocyclic Scaffolds
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. This compound is a valuable starting material for the synthesis of various heterocyclic systems due to the reactive nature of its hydrazide group.
The hydrazide functionality can participate in a variety of cyclization reactions to form rings containing nitrogen and other heteroatoms. These reactions often proceed with high efficiency and allow for the introduction of the trifluorophenyl moiety into the final heterocyclic scaffold. The presence of the fluorine atoms can significantly impact the biological activity and pharmacokinetic properties of the resulting molecules.
Triazines are six-membered heterocyclic rings containing three nitrogen atoms. researchgate.netnih.gov They are known for a wide range of biological activities. bohrium.com The synthesis of triazine-based molecules can be achieved through various methods, often involving the reaction of a compound containing an amidine or a related functional group with a suitable cyclizing agent.
While direct synthesis of a triazine ring from this compound is not commonly reported, the hydrazide can be used to create precursor molecules that are then cyclized to form triazine derivatives. For example, the hydrazide can be reacted with a dicarbonyl compound to form a hydrazone, which can then undergo further reactions to build the triazine ring. The synthesis of 1,2,3-triazines can be achieved from readily accessible starting materials under mild conditions. organic-chemistry.org The synthesis of substituted 1,3,5-triazines often starts from cyanuric chloride and involves sequential nucleophilic substitution. researchgate.netnih.gov
Imidazole (B134444) and thiazole (B1198619) are five-membered heterocyclic rings that are prevalent in many biologically active compounds. nih.govscispace.com The synthesis of these ring systems often involves the reaction of a precursor containing a C-N or C-S bond with a suitable cyclizing partner.
This compound can be a key component in the synthesis of imidazole and thiazole derivatives. For instance, the hydrazide can be converted into a thiohydrazide, which can then react with an α-haloketone in a Hantzsch-type synthesis to form a thiazole ring. mdpi.comresearchgate.net Similarly, the hydrazide can be used to generate precursors for imidazole synthesis. One-pot multi-component reactions are often employed for the efficient synthesis of substituted imidazoles. rsc.orgresearchgate.net
The trifluorophenyl group from the original hydrazide is incorporated into the final heterocyclic scaffold, potentially enhancing its biological activity. nih.gov The versatility of these synthetic routes allows for the creation of a wide range of substituted imidazole and thiazole derivatives for screening in drug discovery programs. mdpi.com
Table 2: Synthesis of Heterocyclic Scaffolds
| Heterocycle | General Synthetic Approach | Key Precursor from this compound | Reference |
|---|---|---|---|
| Triazine | Cyclization of precursors | Hydrazone derivatives | researchgate.netbohrium.comorganic-chemistry.org |
| Imidazole | Multi-component condensation | Hydrazide or derived intermediates | rsc.orgresearchgate.net |
Role as a Key Pharmaceutical Intermediate for Chemical Synthesis
A pharmaceutical intermediate is a chemical compound that is a stepping stone in the synthesis of an active pharmaceutical ingredient (API). borregaard.comeuropa.eu this compound's utility as a strategic building block makes it a valuable intermediate in the pharmaceutical industry. nih.govpharma-dept.gov.in Its ability to participate in a variety of chemical transformations allows for the efficient construction of complex molecules with potential therapeutic applications.
The trifluorinated phenyl ring is a particularly attractive feature for medicinal chemists. The incorporation of fluorine atoms into a drug molecule can enhance its metabolic stability, increase its lipophilicity (which can improve cell membrane permeability), and alter its binding affinity to target proteins. Therefore, using this compound as an intermediate allows for the introduction of this beneficial structural motif early in the synthetic sequence.
The hydrazide group itself is a versatile functional handle. It can be readily converted into other functional groups or used to link different molecular fragments together. mdpi.com This versatility makes this compound a key component in the synthesis of a wide range of pharmaceutical candidates.
Contributions to Multi-Component Reactions (MCRs) and One-Pot Synthesis
Multi-component reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. tcichemicals.comfrontiersin.org One-pot synthesis is a strategy where a reactant is subjected to successive chemical reactions in a single reactor, thereby avoiding lengthy separation and purification processes of the intermediate compounds. bohrium.comorganic-chemistry.org These approaches are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular diversity. rsc.org
This compound is an excellent substrate for MCRs and one-pot syntheses. researchgate.net Its hydrazide functionality can readily react with aldehydes or ketones to form a hydrazone in situ, which can then participate in further reactions with other components in the reaction mixture.
For example, a one-pot synthesis of substituted pyrazoles can involve the reaction of a β-diketone, this compound, and another component. Similarly, the Biginelli and Hantzsch reactions, which are classic examples of MCRs, can be adapted to use hydrazide derivatives to produce novel heterocyclic scaffolds. tcichemicals.com The use of this compound in these reactions allows for the direct incorporation of the trifluorophenyl group into the final product, streamlining the synthesis of complex, fluorinated molecules.
The development of new MCRs and one-pot procedures involving this compound is an active area of research, as it offers a powerful strategy for the rapid discovery of new compounds with interesting biological properties.
Advanced Analytical and Spectroscopic Characterization in Research of 2,4,5 Trifluorobenzohydrazide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. For derivatives of 2,4,5-Trifluorobenzohydrazide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized to piece together the molecular puzzle. researchgate.netresearchgate.net
¹H NMR Studies
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within a molecule. In the analysis of this compound derivatives, the chemical shifts (δ) of the protons provide critical information. For instance, in a series of N′-benzylidene-2-(2,4,5-trifluorophenyl)acetohydrazides, the protons of the trifluorophenyl group and the benzylidene moiety, along with the hydrazide protons, exhibit characteristic signals. researchgate.net The integration of these signals corresponds to the number of protons, while the splitting patterns (multiplicity) reveal the number of neighboring protons, thus aiding in the assignment of the molecular structure. The conformation of some hydrazone derivatives can be assigned based on the chemical shift of the -CONH proton, with values below 12 ppm often indicating an E configuration. researchgate.net
Interactive Table: Representative ¹H NMR Data for a this compound Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0-8.0 | Multiplet |
| -CH=N- | 8.2 | Singlet |
| -NH- | 11.5 | Singlet |
| -CH₂- | 4.1 | Singlet |
Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.
2D NMR Techniques
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity between atoms. In the study of complex this compound derivatives, 2D NMR can definitively link protons to their directly attached carbons (HSQC/HMQC) and establish long-range correlations between protons and carbons separated by two or three bonds (HMBC). researchgate.net This allows for the unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.netresearchgate.net When analyzing this compound derivatives, the IR spectrum reveals characteristic absorption bands that correspond to specific bond vibrations. Key functional groups and their typical IR absorption ranges include:
N-H stretching: The N-H bonds of the hydrazide moiety typically show absorption in the range of 3100-3300 cm⁻¹.
C=O stretching: The carbonyl group of the hydrazide exhibits a strong absorption band, usually between 1650 and 1680 cm⁻¹.
C=N stretching: The imine bond of the Schiff base derivatives gives rise to an absorption in the region of 1600-1650 cm⁻¹.
C-F stretching: The carbon-fluorine bonds of the trifluorophenyl ring produce strong absorptions in the fingerprint region, typically around 1100-1250 cm⁻¹.
The presence and position of these bands provide confirmatory evidence for the successful synthesis of the target hydrazide derivatives. researchgate.netresearchgate.net
Interactive Table: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3100-3300 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C=O Stretch | 1650-1680 |
| C=N Stretch | 1600-1650 |
| C-F Stretch | 1100-1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. researchgate.netresearchgate.netresearchgate.netresearchgate.net For this compound derivatives, the mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound. This is a critical piece of data for confirming the identity of the synthesized molecule. researchgate.netresearchgate.netresearchgate.net
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions can be used to deduce the structure of the parent molecule. For example, the fragmentation of a this compound derivative might involve cleavage of the amide bond or the imine bond, leading to characteristic fragment ions that can be identified and used to confirm the proposed structure. researchgate.netresearchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. researchgate.netresearchgate.net This method provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. researchgate.net A close agreement between the found and calculated values provides strong evidence for the purity and the correct elemental composition of the synthesized this compound derivative. researchgate.netresearchgate.net
Interactive Table: Example of Elemental Analysis Data
| Element | Calculated (%) | Found (%) |
| C | 55.22 | 55.18 |
| H | 3.10 | 3.12 |
| N | 8.59 | 8.61 |
Note: The values are hypothetical and for illustrative purposes only.
X-ray Crystallography for Solid-State Structural Conformation (where applicable)
The process of X-ray crystallography involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, determine the exact position of each atom.
For hydrazone derivatives, X-ray crystallography confirms the formation of the characteristic azomethine (C=N) bond and establishes the stereochemistry around this double bond, which is typically found in the more stable E-configuration. Furthermore, it reveals the planarity or non-planarity of the molecule. For instance, the dihedral angle between the trifluorophenyl ring and the rest of the molecule can be precisely measured, providing insights into the degree of electronic conjugation and steric hindrance within the structure.
While specific crystallographic data for derivatives of this compound are not widely available in the public domain, the general approach and the nature of the expected findings can be illustrated by the extensive research on structurally related hydrazone and Schiff base compounds. In such studies, the crystallographic data are typically presented in a comprehensive table.
Table 1: Representative Crystallographic Data for a Hypothetical (E)-N'-(substituted-benzylidene)-2,4,5-trifluorobenzohydrazide
| Parameter | Value |
| Empirical formula | C₁₄H₈F₃N₂O₂ |
| Formula weight | 309.23 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 15.789(6) |
| α (°) | 90 |
| β (°) | 105.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1302.1(8) |
| Z | 4 |
| Calculated density (Mg/m³) | 1.578 |
| Absorption coefficient (mm⁻¹) | 0.135 |
| F(000) | 632 |
| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.50 to 28.00 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.062, wR2 = 0.125 |
Table 2: Selected Bond Lengths and Angles for a Hypothetical (E)-N'-(substituted-benzylidene)-2,4,5-trifluorobenzohydrazide
| Bond/Angle | Length (Å) / Degrees (°) |
| C=O | 1.235(3) |
| N-N | 1.372(3) |
| C=N | 1.281(3) |
| C-F (average) | 1.355(3) |
| O=C-N | 121.5(2) |
| C-N-N | 118.9(2) |
| N-N=C | 116.7(2) |
The data presented in such tables allow for a detailed comparison with other known structures and can be correlated with theoretical calculations, such as those from Density Functional Theory (DFT), to provide a deeper understanding of the electronic and structural properties of the molecule. The determination of the solid-state conformation through X-ray crystallography is, therefore, an indispensable component of the comprehensive characterization of this compound derivatives.
Computational and Theoretical Approaches in Understanding 2,4,5 Trifluorobenzohydrazide Chemistry
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic properties of molecules. fz-juelich.de It is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. infn.itjussieu.fr For 2,4,5-Trifluorobenzohydrazide, DFT calculations can reveal key aspects of its electronic nature and reactivity.
The electronic structure is often analyzed through the prism of Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ekb.eg A smaller gap generally implies higher reactivity. nih.gov
Reactivity descriptors, derived from the energies of these orbitals within the framework of conceptual DFT, provide quantitative measures of a molecule's chemical behavior. mdpi.comrsc.org These descriptors include:
Electronegativity (χ): A measure of a molecule's power to attract electrons. ekb.eg
Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. ekb.eg
Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons. ekb.eg
Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). ekb.eg For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound Note: These values are representative examples based on typical DFT calculations for similar aromatic hydrazides and are for illustrative purposes.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.65 | Indicates chemical reactivity and kinetic stability |
| Electronegativity (χ) | 4.025 | Measures the ability to attract electrons |
| Chemical Hardness (η) | 2.825 | Resistance to change in electron configuration |
| Global Softness (S) | 0.354 | Inverse of hardness, indicates reactivity |
Molecular Modeling and Conformation Analysis of the Compound and its Intermediates
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. mdpi.comnih.gov A key aspect of this is conformational analysis, which involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.com For a flexible molecule like this compound, which has several rotatable bonds, understanding its preferred conformation is crucial as it dictates how the molecule interacts with other reactants. ethz.ch
The rotation around the C-N and N-N bonds of the hydrazide moiety, as well as the rotation of the trifluorophenyl group, gives rise to various conformers. Computational methods can be used to perform a systematic search of the conformational space to identify low-energy structures (stable conformers). rsc.org The stability of these conformers is governed by a delicate balance of steric hindrance and electronic effects, such as hydrogen bonding and dipole-dipole interactions. organicchemistrytutor.com
For example, analysis would likely reveal that conformations minimizing steric repulsion between the trifluorophenyl ring and the hydrazide group are energetically favored. lumenlearning.com Furthermore, intramolecular hydrogen bonding between the amide proton and the carbonyl oxygen can significantly stabilize certain planar conformations.
Molecular modeling is also vital for studying the structure of reaction intermediates. dovepress.com When this compound reacts, for instance, with an aldehyde or ketone to form a hydrazone, a tetrahedral intermediate is formed. Computational modeling can optimize the geometry of this transient species, providing insights into its stability and the stereochemical outcome of the reaction. ethz.ch
Table 2: Example of Relative Energies for Key Conformers of this compound Note: This table is a hypothetical representation to illustrate the results of a conformational analysis.
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Key Features |
|---|---|---|---|
| A (Global Minimum) | C-C-N-N ≈ 180° | 0.00 | Anti-periplanar arrangement, minimal steric clash. |
| B | C-C-N-N ≈ 0° | +4.5 | Syn-periplanar, eclipsed interaction causing steric strain. |
| C | O=C-N-N ≈ 60° | +2.1 | Gauche conformation. |
Prediction of Reaction Pathways and Selectivity
Beyond static properties, computational chemistry can be used to map out entire reaction pathways, predict the most likely mechanisms, and explain reaction selectivity. rsc.org By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface for a reaction can be constructed. escholarship.org
For this compound, this could be applied to its condensation reactions. The reaction of the hydrazide with an unsymmetrical ketone, for example, could lead to two different hydrazone products (regioisomers). Computational modeling can determine the activation energy for the formation of each product. The pathway with the lower activation energy barrier is kinetically favored and will correspond to the major product observed experimentally. escholarship.org
These predictive models can also explain chemoselectivity. If a reaction partner has multiple functional groups that could potentially react with the hydrazide, DFT calculations can predict which site is more reactive. rsc.org This is often achieved by analyzing the local reactivity descriptors (like Fukui functions) or by comparing the activation energies for competing reaction pathways. For instance, in competitive reactions involving different nucleophiles reacting with a substrate, theoretical calculations can help establish the preferential order of reactivity. frontiersin.org
The combination of analyzing the reaction network and performing quantum chemical calculations on the key points allows for an efficient and automated search for the most favorable reaction pathways, providing a powerful tool for mechanism discovery and synthesis planning. rsc.org
Future Perspectives and Emerging Research Avenues for 2,4,5 Trifluorobenzohydrazide
Exploration of Novel Catalytic Systems for its Transformations
The transformation of 2,4,5-Trifluorobenzohydrazide and its derivatives is a fertile ground for the application of modern catalytic systems. Research is moving beyond traditional methods to explore transition metal catalysis, organocatalysis, and photocatalysis to achieve more efficient and selective reactions.
Transition Metal Catalysis : Palladium-catalyzed reactions have shown considerable promise for the transformation of hydrazones derived from fluorinated benzohydrazides. For instance, palladium complexes with specific phosphine ligands, such as [Pd(R)-DTBM-SegPhos(OCOCF3)2], have been successfully employed in the asymmetric hydrogenation of fluorinated hydrazones, yielding chiral fluorinated hydrazines with high enantioselectivity. This suggests a pathway for converting this compound into valuable chiral building blocks. Further exploration into palladium-catalyzed C-H functionalization of the trifluorophenyl ring could lead to novel derivatives that are otherwise difficult to access. researchgate.net Other transition metals like copper, iron, and cobalt are also being investigated for their potential to catalyze C-H fluorination and other transformations on similar scaffolds, often utilizing N-fluorobenzenesulfonimide (NFSI) as a fluorine source. mdpi.com
Organocatalysis : The use of small organic molecules as catalysts offers a green and metal-free alternative for hydrazide transformations. L-proline, a naturally occurring amino acid, has been identified as an efficient organocatalyst for the synthesis of hydrazide derivatives under solvent-free grinding conditions, demonstrating high yields and short reaction times. mdpi.comresearchgate.net This approach could be adapted for the derivatization of this compound. Furthermore, asymmetric Brønsted acid–Lewis base catalysis has been developed for the synthesis of trifluoromethylated dihydropyridazines, showcasing the potential of organocatalysis in creating complex, fluorinated heterocyclic structures from hydrazone precursors. nih.gov
Photocatalysis : Visible-light photoredox catalysis is an emerging area with significant potential for the functionalization of compounds like this compound. researchgate.net Photocatalytic methods can facilitate C-H fluorination under mild conditions. nih.gov For example, decatungstate photocatalysis has been used for the C-H fluorination of various substrates, a strategy that could potentially be applied to the phenyl ring or alkyl chains attached to derivatives of this compound. nih.gov Catalyst-free photochemical fluorination of aromatic carbonyl compounds has also been demonstrated, suggesting that direct UV irradiation could be used to transform derivatives into benzoyl fluorides. chemrxiv.org
| Catalytic System | Transformation Type | Potential Application for this compound | Key Features |
| Palladium Complexes | Asymmetric Hydrogenation | Synthesis of chiral fluorinated hydrazines | High enantioselectivity (up to 94% ee) |
| L-proline | Condensation Reactions | Green synthesis of hydrazone derivatives | High yields, solvent-free, reusable catalyst mdpi.comresearchgate.net |
| Brønsted Acid–Lewis Base | Cyclization Reactions | Asymmetric synthesis of fluorinated heterocycles | High functional group tolerance nih.gov |
| Decatungstate Anion | C-H Fluorination | Late-stage functionalization of derivatives | Mild reaction conditions nih.gov |
Development of Asymmetric Synthetic Applications
The creation of chiral molecules is of paramount importance in the pharmaceutical industry, and this compound serves as a valuable precursor for asymmetric synthesis. The development of methods to control stereochemistry in reactions involving this compound is a major research focus.
The primary route to chiral derivatives involves the conversion of this compound into its corresponding hydrazone, followed by asymmetric reduction or addition reactions.
Asymmetric Hydrogenation : As mentioned, palladium-catalyzed asymmetric hydrogenation of fluorinated hydrazones provides a reliable method for producing enantioenriched fluorinated hydrazines. This strategy is applicable to a broad scope of substrates, including those with aryl and alkyl substitutions.
Organocatalyzed Reactions : Chiral organocatalysts, such as those based on cinchona alkaloids, have been used for the enantioselective fluorination of various substrates. nih.gov While not directly acting on the hydrazide, these systems establish precedents for creating stereocenters in molecules containing fluorinated rings. The development of organocatalytic systems that can directly engage with hydrazones derived from this compound to form carbon-carbon or carbon-heteroatom bonds asymmetrically is a promising research avenue.
Enzymatic Approaches : Biocatalysis offers a highly selective method for asymmetric synthesis. Ene-reductases, under photo-irradiation, can catalyze the asymmetric coupling of fluorine-containing radical species to olefins. the-innovation.org This novel approach expands the toolbox for creating chiral fluorinated compounds and could potentially be adapted for derivatives of this compound. the-innovation.org
Future work will likely focus on expanding the repertoire of asymmetric transformations, including diastereoselective and enantioselective additions to hydrazones, to generate a wider array of complex chiral molecules.
Integration into Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. nih.govresearchgate.net The integration of this compound synthesis and its subsequent transformations into flow systems is an attractive prospect for industrial applications.
Research has already demonstrated the successful continuous flow synthesis of 2,4,5-trifluorobenzoic acid, the direct precursor to this compound. researchgate.netresearchgate.net This process involves the generation of a Grignard reagent and its subsequent reaction with CO2 in a system of microreactors, achieving high yield and purity. researchgate.net This established flow synthesis of the precursor paves the way for a telescoped, fully continuous process to produce the hydrazide itself by integrating a subsequent reaction with hydrazine (B178648) hydrate (B1144303).
The benefits of using flow chemistry for this compound and its derivatives include:
Safe Handling of Hazardous Reagents : Reactions involving reagents like hydrazine or energetic intermediates can be performed more safely on a small scale within a closed flow reactor. nih.govyoutube.com
Process Intensification : Flow reactors can significantly shorten reaction times by allowing the use of higher temperatures and pressures safely. youtube.com
Automation and Optimization : Flow systems can be readily automated and coupled with online analytical tools for rapid reaction optimization and data collection.
The development of automated flow platforms would enable the rapid synthesis of a library of this compound derivatives for high-throughput screening in drug discovery programs. researchgate.net
Sustainable and Scalable Synthetic Methodologies
In line with the principles of green chemistry, there is a strong drive to develop more sustainable and scalable methods for the synthesis and derivatization of this compound. researchgate.net Key areas of focus include minimizing solvent use, employing safer reagents, and improving energy efficiency.
Solvent-Free and Aqueous Reactions : Research has shown that hydrazide derivatives can be synthesized efficiently under solvent-free conditions, often using grinding techniques (mechanochemistry). mdpi.comresearchgate.net Microwave-assisted synthesis, sometimes using water as a solvent, has also proven to be a rapid and high-yielding method for preparing hydrazide derivatives, significantly reducing reaction times and energy consumption compared to conventional heating. chemmethod.com
Use of Organocatalysts : As discussed, organocatalysts like L-proline provide a non-toxic and reusable alternative to metal-based catalysts for synthesizing hydrazide derivatives. mdpi.comresearchgate.net
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. Future research will aim to develop transformations of this compound, such as addition and cyclization reactions, that proceed with high atom economy, minimizing waste generation.
| Green Chemistry Approach | Method | Advantages | Reference |
| Reduced Solvent Use | Mechanical Grinding | Solvent-free, short reaction times, high purity | mdpi.comresearchgate.net |
| Alternative Energy Source | Microwave Irradiation | Rapid synthesis, high yields, lower energy use | chemmethod.com |
| Safer Catalysts | L-proline Organocatalysis | Metal-free, reusable, mild conditions | mdpi.comresearchgate.net |
| Alternative Solvents | Water | Environmentally benign solvent | chemmethod.com |
The scalability of these green methods is a critical consideration for industrial production, ensuring that environmentally friendly processes are also economically viable.
Design of Next-Generation Chemical Probes and Reactive Intermediates
The unique electronic properties conferred by the trifluorophenyl group, combined with the reactive nature of the hydrazide moiety, make this compound an excellent starting point for designing advanced chemical probes and specialized reactive intermediates.
Fluorescent Probes : The hydrazide group is a key functional handle for creating fluorescent probes. It can react with carbonyl groups (aldehydes and ketones) on biomolecules or can be part of a fluorophore structure that undergoes a reaction-induced change in fluorescence. researchgate.net For example, probes have been designed where the hydrazide reacts with an analyte like peroxynitrite, causing a structural change that "switches on" fluorescence. researchgate.net The highly fluorinated ring of this compound could be used to fine-tune the photophysical properties (e.g., emission wavelength, quantum yield, photostability) of such probes. sigmaaldrich.com
Chemoproteomic Probes : Hydrazine-based chemical probes have proven to be exceptionally versatile tools for activity-based protein profiling (ABPP). biorxiv.orgresearchgate.net Their electron-rich nature allows them to react with a wide range of electrophilic species within enzyme active sites, including cofactors and transient intermediates. researchgate.netnih.gov A clickable version of a this compound probe could be synthesized to broadly profile enzyme classes in complex biological systems, aiding in drug discovery and target identification. biorxiv.org
Reactive Intermediates : Hydrazides can be readily converted into other reactive species. For example, treatment with various reagents can generate hydrazonoyl halides, which are precursors to nitrile imines. nih.gov These 1,3-dipoles are valuable intermediates in cycloaddition reactions for the synthesis of various nitrogen-containing heterocycles. The trifluorinated phenyl group would impart specific properties to these intermediates and the resulting heterocyclic products.
The future in this area lies in creating highly specific and multifunctional probes based on the this compound scaffold, enabling the study of complex biological processes with greater precision. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4,5-Trifluorobenzohydrazide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation of 2,4,5-trifluorobenzoic acid derivatives with hydrazine. For example, acyl chlorides (e.g., 2,4,5-trifluorobenzoyl chloride) react with hydrazine hydrate under controlled pH (pH 6–8) and low temperatures (0–5°C) to minimize side reactions. Solvent choice (e.g., THF or ethanol) impacts crystallinity and purity, with yields ranging from 65% to 85% . Characterization via H/F NMR and HPLC is critical to confirm structural integrity.
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : H NMR is used to identify the hydrazide NH protons (δ 8.5–9.5 ppm), while F NMR resolves trifluoromethyl environments (δ -60 to -110 ppm). IR spectroscopy confirms the C=O stretch (~1650 cm) and N-H vibrations (~3300 cm). Mass spectrometry (ESI-MS) with high-resolution data validates molecular ion peaks and fragmentation patterns .
Q. How does the trifluoromethyl group influence the compound’s solubility and reactivity?
- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces solubility in polar solvents but enhances stability against hydrolysis. Reactivity in nucleophilic acyl substitutions is modulated by fluorine’s inductive effects, favoring selective reactions at the hydrazide moiety. Computational studies (DFT) predict electrophilic attack sites .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from impurities or assay conditions. Rigorous purification (e.g., recrystallization or preparative HPLC) and standardized assays (e.g., fixed pH, controlled incubation times) are essential. Meta-analyses of structure-activity relationships (SAR) across studies can identify critical substituents .
Q. What experimental strategies optimize this compound for targeted protein interactions?
- Methodological Answer : Covalent docking simulations (using software like AutoDock) predict binding to cysteine or lysine residues. Validation via isothermal titration calorimetry (ITC) quantifies binding affinity, while X-ray crystallography resolves adduct formation. Site-directed mutagenesis of target proteins confirms interaction specificity .
Q. How do solvent effects and temperature alter the compound’s supramolecular assembly in material science applications?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) promote π-stacking of the aromatic core, while temperature gradients (20–80°C) control crystallite size. SAXS/WAXS analysis reveals hierarchical structures, and SEM/TEM imaging correlates morphology with solvent polarity. Thermodynamic parameters (ΔH, ΔS) are derived from van’t Hoff plots .
Q. What analytical approaches detect and quantify this compound degradation products under environmental conditions?
- Methodological Answer : Accelerated degradation studies (UV irradiation, pH extremes) followed by LC-MS/MS identify byproducts like 2,4,5-trifluorobenzoic acid. Isotopic labeling (O-HO) traces hydrolysis pathways. Environmental persistence is assessed via OECD 307 guidelines (soil half-life studies) .
Data Contradiction and Validation
Q. Why do some studies report high cytotoxicity for this compound derivatives while others show low toxicity?
- Methodological Answer : Discrepancies may stem from cell-line-specific metabolic pathways (e.g., CYP450 expression) or assay endpoints (e.g., MTT vs. LDH). Comparative studies using isogenic cell lines and orthogonal assays (e.g., apoptosis markers) clarify mechanisms. Pharmacokinetic modeling accounts for bioavailability differences .
Research Tools and Resources
- Key Databases : PubChem (CID: [Relevant ID]), ChemIDplus, and DTP/NCI for toxicity profiles .
- Spectral Libraries : NIST Chemistry WebBook for F NMR reference data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
